molecular formula C6H13ClN2O2 B3060801 4-Methylpiperazine-1-carboxylic acid hydrochloride CAS No. 878771-07-4

4-Methylpiperazine-1-carboxylic acid hydrochloride

Cat. No. B3060801
CAS RN: 878771-07-4
M. Wt: 180.63
InChI Key: WHRPRRMXVSJTGW-UHFFFAOYSA-N
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Description

4-Methylpiperazine-1-carboxylic acid hydrochloride is a compound that is used for pharmaceutical testing . It is also known as N-Methylisonipecotic acid hydrochloride .


Synthesis Analysis

4-Methylpiperazine-1-carboxylic acid hydrochloride can be synthesized from 1-methylpiperazine by reacting with phosgene . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular formula of 4-Methylpiperazine-1-carboxylic acid hydrochloride is C6H13ClN2O2 . The InChI key is WHRPRRMXVSJTGW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Methylpiperazine-1-carboxylic acid hydrochloride has a molecular weight of 180.63 .

Scientific Research Applications

Anticancer Activity and Metabolism

4-Methylpiperazine-1-carbodithioc acid ester hydrochloride, a related compound to 4-Methylpiperazine-1-carboxylic acid hydrochloride, has demonstrated significant in vivo and in vitro anticancer activity with low toxicity. Extensive metabolization of this compound in rat bile was studied, revealing various metabolites indicating its complex biotransformation in the body (Jiang et al., 2007).

Synthesis of New Amides

Research on the synthesis of new amides incorporating the N-methylpiperazine fragment, which includes 4-Methylpiperazine-1-carboxylic acid hydrochloride, has been conducted. These amides have potential applications in various fields including pharmaceuticals (Koroleva et al., 2011).

Antibacterial Properties

The compound has been involved in the synthesis and evaluation of antibacterial agents. For instance, temafloxacin hydrochloride, which contains a 4-Methylpiperazine group, has been studied for its potent antibacterial properties (Chu et al., 1991).

Enzyme Activity Studies

Complexes of 4-Methylpiperazine-1-carbamic acid have been synthesized and tested for their activity against the lipase enzyme. Such studies are crucial in understanding the interaction of these compounds with biological systems (Iosr Journals et al., 2015).

Metabonomic Analysis

In a study related to a compound similar to 4-Methylpiperazine-1-carboxylic acid hydrochloride, the metabonomic analysis using HPLC-ESI-IT-TOF/MS was conducted to understand the toxic effects of TM208 in rat urine. This analysis helps in understanding the drug's metabolic pathways and potential toxicological impacts (Yang et al., 2014).

Safety and Hazards

4-Methylpiperazine-1-carboxylic acid hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers There are several papers related to 4-Methylpiperazine-1-carboxylic acid hydrochloride and its derivatives . These papers could provide more detailed information about this compound and its applications.

Mechanism of Action

Target of Action

The primary targets of 4-Methylpiperazine-1-carboxylic acid hydrochloride are Candidapepsin-2 in yeast and Cathepsin L2 in humans . These enzymes play crucial roles in protein degradation and turnover, and their modulation can have significant effects on cellular function.

Mode of Action

Given its structural similarity to piperazine carboxylic acids , it may act as an inhibitor or modulator of these enzymes, altering their activity and thus affecting protein degradation pathways.

properties

IUPAC Name

4-methylpiperazine-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-7-2-4-8(5-3-7)6(9)10;/h2-5H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRPRRMXVSJTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

878771-07-4
Record name 1-Piperazinecarboxylic acid, 4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878771-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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